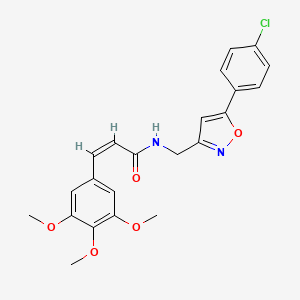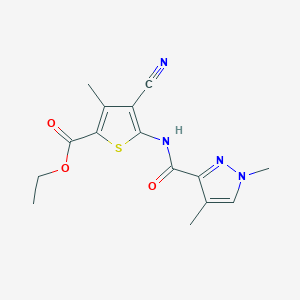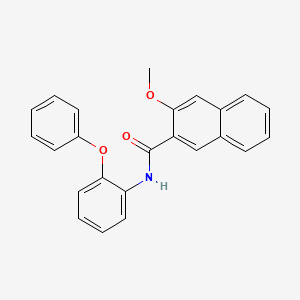![molecular formula C19H10Cl2F3N3 B2772472 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-43-5](/img/structure/B2772472.png)
3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core. This compound is notable for its structural complexity and the presence of multiple functional groups, including dichlorophenyl, phenyl, and trifluoromethyl groups. These features make it an interesting subject for research in various scientific fields.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target proteins and disrupting the signaling pathways .
Biochemical Pathways
Given its potential inhibition of the dyrk1a-pkb/akt signaling pathway, it may affect cell proliferation, survival, and metabolism .
Pharmacokinetics
Similar compounds with trifluoromethylpyridine (tfmp) structure are known for their superior pest control properties due to their unique physicochemical properties, including better lipophilicity, stability, and permeability .
Result of Action
Similar compounds have been found to have significant effects on cell proliferation and survival, likely due to their impact on key signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Difluorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 3-(2,4-Dichlorophenyl)-1-phenyl-6-(methyl)-1H-pyrazolo[4,3-b]pyridine
- 3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups can significantly influence its reactivity and interactions with biological targets, making it distinct from similar compounds .
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3/c20-12-6-7-14(15(21)9-12)17-18-16(8-11(10-25-18)19(22,23)24)27(26-17)13-4-2-1-3-5-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQCTVUYQRAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C4=C(C=C(C=C4)Cl)Cl)N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
![4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2772390.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

![4-(dimethylsulfamoyl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2772395.png)
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)




